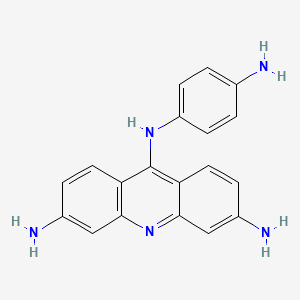![molecular formula C60H93N19O26S2 B14443184 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-74-2](/img/structure/B14443184.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S7b copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are isolated from the fermentation broths of Streptoalloteichus hindustanus . The copper complex of tallysomycin S7b has garnered attention due to its potential antitumor and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin derivatives involves precursor amine-feeding fermentation. Diamines are incorporated into tallysomycins as the terminal amine moiety, resulting in two classes of biosynthetic derivatives . The copper complex is formed by reacting tallysomycin S7b with copper ions under controlled conditions .
Industrial Production Methods: Industrial production of tallysomycin derivatives typically involves large-scale fermentation processes. The fermentation medium is supplemented with specific diamines to yield the desired tallysomycin derivative . The copper complex is then synthesized by introducing copper ions into the purified tallysomycin S7b solution .
Analyse Chemischer Reaktionen
Types of Reactions: Tallysomycin S7b copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include modified tallysomycin derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Tallysomycin S7b copper complex has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tallysomycin S7b copper complex involves the generation of reactive oxygen species (ROS) that induce oxidative damage to DNA . The copper ions play a crucial role in catalyzing the formation of ROS, which leads to DNA strand breaks and cell death . The molecular targets include DNA and various cellular enzymes involved in DNA repair .
Vergleich Mit ähnlichen Verbindungen
Bleomycin: Another glycopeptide antibiotic with similar DNA-damaging properties.
Tallysomycin A and B: Other derivatives of tallysomycin with varying terminal amine moieties.
Copper(II) complexes: Various copper(II) complexes with antimicrobial and antitumor activities.
Uniqueness: Tallysomycin S7b copper complex is unique due to its specific structure and the presence of copper ions, which enhance its biological activity compared to other tallysomycin derivatives . The incorporation of copper ions provides additional pathways for ROS generation, making it a potent antitumor and antimicrobial agent .
Eigenschaften
CAS-Nummer |
77368-74-2 |
|---|---|
Molekularformel |
C60H93N19O26S2 |
Molekulargewicht |
1560.6 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H93N19O26S2/c1-19-34(75-49(77-47(19)64)24(10-31(62)84)69-12-23(61)48(65)93)51(95)76-36(44(25-13-67-18-70-25)102-59-46(40(89)37(86)29(14-80)101-59)103-58-42(91)45(104-60(66)98)38(87)30(15-81)100-58)53(97)71-20(2)28(83)11-32(85)74-35(21(3)82)52(96)78-54(105-57-41(90)39(88)33(63)22(4)99-57)43(92)56-73-27(17-107-56)55-72-26(16-106-55)50(94)68-8-7-9-79(5)6/h13,16-18,20-24,28-30,33,35-46,54,57-59,69,80-83,86-92H,7-12,14-15,61,63H2,1-6H3,(H2,62,84)(H2,65,93)(H2,66,98)(H,67,70)(H,68,94)(H,71,97)(H,74,85)(H,76,95)(H,78,96)(H2,64,75,77) |
InChI-Schlüssel |
RCZBMUFHTMUAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCN(C)C)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


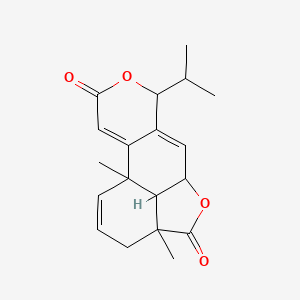

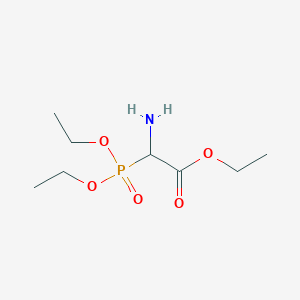
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
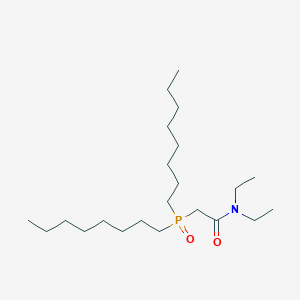
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
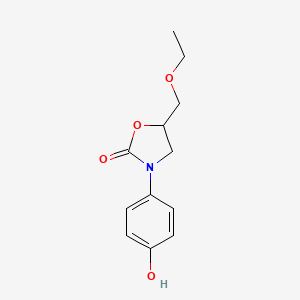

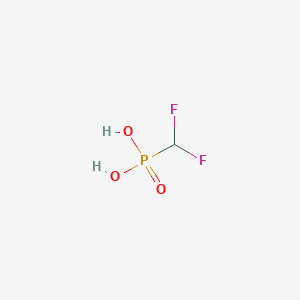
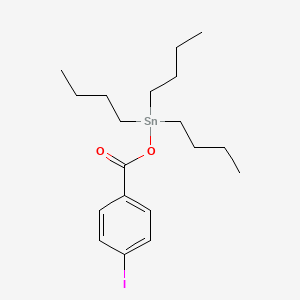
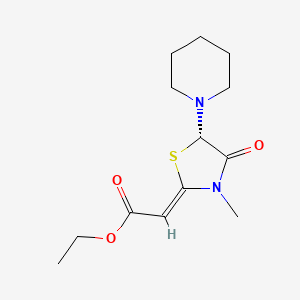
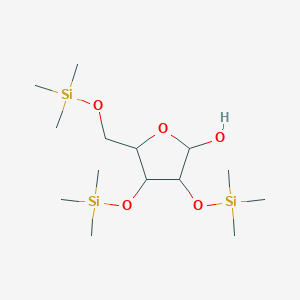
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
